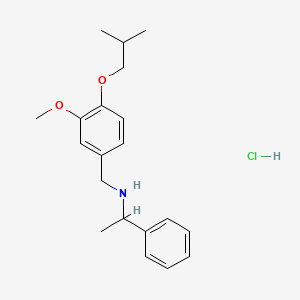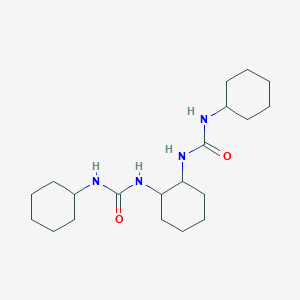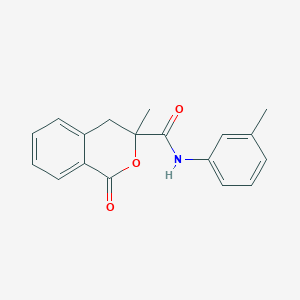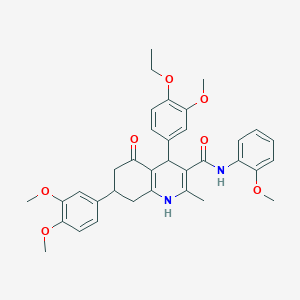![molecular formula C18H20N2O B4140496 2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4140496.png)
2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole
描述
2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole, commonly known as EPM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 289.37 g/mol.
作用机制
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and enzyme activity. EPM has been shown to bind to DNA and disrupt its structure, leading to inhibition of DNA replication and transcription. In addition, EPM has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPM has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPM has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. EPM has also been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis. In addition, EPM has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using EPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. EPM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using EPM is its low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of EPM is not fully understood, which may limit its potential therapeutic applications.
未来方向
Future research on EPM could focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies could investigate the potential therapeutic applications of EPM in other fields such as cardiovascular disease and autoimmune disorders. The development of more efficient synthesis methods and novel derivatives of EPM could also expand its potential applications in scientific research.
科学研究应用
EPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also demonstrated the antiviral activity of EPM against a broad range of viruses, including herpes simplex virus, dengue virus, and influenza virus. In addition, EPM has been investigated for its neuroprotective effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[ethoxy(phenyl)methyl]-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-20-16-13-9-8-12-15(16)19-18(20)17(21-4-2)14-10-6-5-7-11-14/h5-13,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDXKOLDFPDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethoxy(phenyl)methyl]-1-ethyl-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)
![N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4140431.png)
![2-[(1-adamantylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4140443.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140450.png)
![2-(4-fluorobenzyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140454.png)



![N-({[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4140480.png)
![ethyl 1-hydroxy-3,5-dimethyl-9-(trifluoromethyl)-8-oxa-10-thia-6-azatricyclo[7.2.1.0~2,7~]dodeca-2,4,6-triene-11-carboxylate](/img/structure/B4140486.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4140495.png)
![2-[3-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4140499.png)
![ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4140505.png)